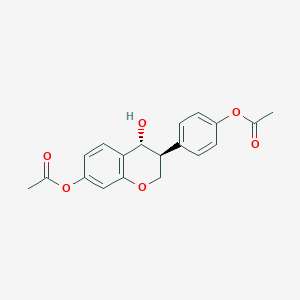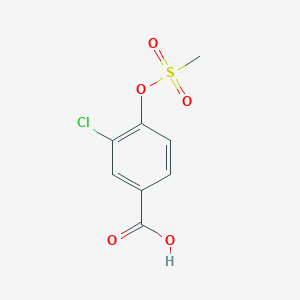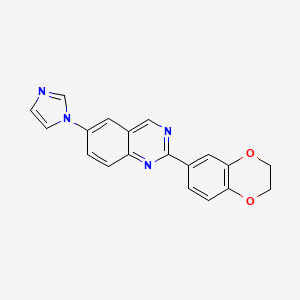
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring fused with a quinazoline core, along with an imidazole moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The quinazoline core is then constructed via a series of condensation reactions involving anthranilic acid derivatives and formamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline undergoes various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The quinazoline core can be reduced to tetrahydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole with halogenated intermediates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinazoline derivatives, and various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby modulating various cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline stands out due to its unique combination of the benzodioxin, quinazoline, and imidazole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H14N4O2 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C19H14N4O2/c1-4-17-18(25-8-7-24-17)10-13(1)19-21-11-14-9-15(2-3-16(14)22-19)23-6-5-20-12-23/h1-6,9-12H,7-8H2 |
InChI-Schlüssel |
XEIYEXFMZYHUMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)
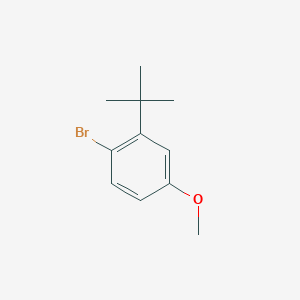
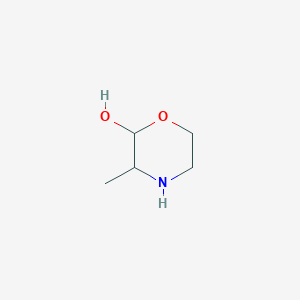
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
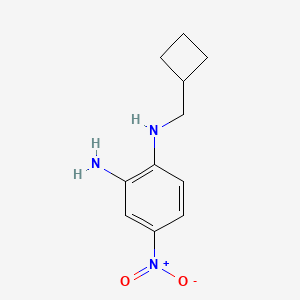
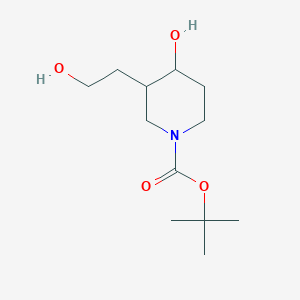
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)
